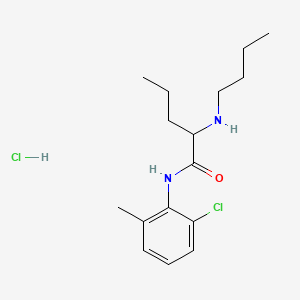

2-(Butylamino)-6'-chloro-o-valerotoluidide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C 3204: is a two-part polysulfide base compound known for its exceptional adhesion properties and resistance to various chemicals, including jet fuels. It is primarily used as a sealant in aerospace applications, particularly for integral fuel tanks and pressurized cabins .

Preparation Methods

Synthetic Routes and Reaction Conditions: C 3204 is synthesized by combining two components: a base compound and a curing agent. The base compound is typically off-white, while the curing agent is black. The components are mixed in a specific ratio (by weight: 100:10) to achieve a uniform gray color .

Industrial Production Methods: The industrial production of C 3204 involves careful surface preparation to ensure good adhesion. Surfaces must be free of oil, wax, grease, dirt, or other contaminants. The components are mixed using mechanical mixers at controlled speeds to avoid excessive heat and air entrapment .

Chemical Reactions Analysis

Types of Reactions: C 3204 undergoes several types of chemical reactions, including:

Oxidation: The compound is designed to withstand the attack of sulfur compounds present in jet fuels.

Curing Reaction: When mixed, the base compound and curing agent react to form a flexible, resilient rubber

Common Reagents and Conditions: The primary reagents involved in the preparation of C 3204 are the base compound and the curing agent. The reaction conditions include room temperature curing and controlled mixing to ensure uniformity .

Major Products Formed: The major product formed from the reaction between the base compound and the curing agent is a flexible, resilient rubber with excellent adhesion properties .

Scientific Research Applications

Chemistry: C 3204 is used in various chemical applications due to its resistance to chemicals and excellent adhesion properties. It is particularly useful in environments exposed to harsh chemicals .

Biology and Medicine: While C 3204 is not commonly used in biological or medical applications, its chemical resistance and flexibility make it a potential candidate for specialized sealing applications in medical devices .

Industry: In the aerospace industry, C 3204 is widely used as a sealant for integral fuel tanks and pressurized cabins. Its ability to withstand the attack of sulfur compounds in jet fuels makes it an essential material for aircraft maintenance .

Mechanism of Action

Mechanism: C 3204 exerts its effects through a curing reaction between the base compound and the curing agent. This reaction forms a flexible, resilient rubber that adheres tenaciously to various substrates, including aluminum, magnesium, titanium, and steel .

Molecular Targets and Pathways: The primary molecular targets of C 3204 are the surfaces to which it adheres. The compound forms strong chemical bonds with these surfaces, providing a durable seal that resists chemical attack and environmental degradation .

Comparison with Similar Compounds

CS 3204 R: A variant of C 3204 with similar properties but faster curing times.

Other Polysulfide Sealants: Similar polysulfide-based sealants are used in various industrial applications, but C 3204 is unique in its specific formulation for aerospace applications

Uniqueness: C 3204 stands out due to its exceptional resistance to sulfur compounds in jet fuels and its ability to form a flexible, resilient rubber with excellent adhesion properties. These characteristics make it particularly suitable for aerospace applications .

Properties

CAS No. |

102584-96-3 |

|---|---|

Molecular Formula |

C16H26Cl2N2O |

Molecular Weight |

333.3 g/mol |

IUPAC Name |

2-(butylamino)-N-(2-chloro-6-methylphenyl)pentanamide;hydrochloride |

InChI |

InChI=1S/C16H25ClN2O.ClH/c1-4-6-11-18-14(8-5-2)16(20)19-15-12(3)9-7-10-13(15)17;/h7,9-10,14,18H,4-6,8,11H2,1-3H3,(H,19,20);1H |

InChI Key |

SVGTXEUMPBGPLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(CCC)C(=O)NC1=C(C=CC=C1Cl)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.